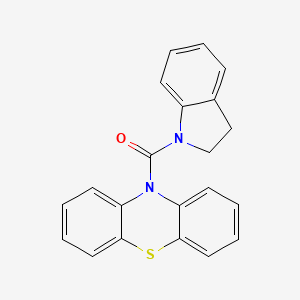

10-(2,3-dihydro-1H-indol-1-ylcarbonyl)-10H-phenothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole is a heterocyclic compound that is a part of many biologically active compounds . It is also known as benzopyrrole and is aromatic in nature . Phenothiazine is another heterocyclic compound that forms the basis of various dyes and drugs. The specific compound you mentioned seems to be a complex derivative of these two structures, but without specific literature or data on this exact compound, it’s difficult to provide a detailed description.

Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The physical and chemical properties of “10-(2,3-dihydro-1H-indol-1-ylcarbonyl)-10H-phenothiazine” would depend on the specific structure of the compound.Wissenschaftliche Forschungsanwendungen

Biological Activity

Indole derivatives, including 2,3-dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacological Properties

The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This makes indole derivatives, including our compound of interest, valuable for developing new useful derivatives with potential therapeutic applications .

Synthesis of Disubstituted 1-(indolin-5-yl)methanamines

The compound can be used as an intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines . These compounds may be of interest as substances with useful pharmacological properties .

Interaction with RCAR/(PYR/PYL) Receptor Proteins

Some indolinylmethyl sulfonamides, which can be synthesized from our compound of interest, showed a strong affinity for RCAR/(PYR/PYL) receptor proteins . The binding affinity of several of their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

Antioxidant Activity

Indole derivatives can be synthesized into novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These compounds have been evaluated for their antioxidant activity .

α-Glucosidase Inhibitors

Indolyl-1,2,4-oxidizable derivatives, which can be synthesized from our compound of interest, have been evaluated in vitro as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), making them potential candidates for diabetes treatment .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes them useful in developing new therapeutic derivatives.

Mode of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with its targets that results in a wide range of changes.

Biochemical Pathways

Given the broad range of biological activities of indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

One study suggests that a compound with a similar structure could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydroindol-1-yl(phenothiazin-10-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-21(22-14-13-15-7-1-2-8-16(15)22)23-17-9-3-5-11-19(17)25-20-12-6-4-10-18(20)23/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXMZKKTISBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]ethanol](/img/structure/B5751820.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)

![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)

![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)

![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)

![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)

![2-[(anilinocarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5751910.png)

![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)